

A Comprehensive Technical Guide to Methyl Elaidate

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Compound of Interest

Compound Name: Methyl elaidate

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Introduction

Methyl elaidate is the methyl ester of elaidic acid, the principal trans-unsaturated fatty acid. As the geometric isomer of methyl oleate, its distinct spatial configuration confers unique physicochemical properties and biological activities that are of significant interest in various research and development domains. This technical guide provides an in-depth overview of **methyl elaidate**, encompassing its chemical identity, physical and chemical characteristics, relevant experimental protocols, and its role in biological systems.

Chemical Identity and Synonyms

Methyl elaidate is known by several names and is registered under various chemical identifiers. A comprehensive list is provided in Table 1.

Table 1: Synonyms and Chemical Identifiers for **Methyl Elaidate**

Category	Identifier
Systematic Name	Methyl (E)-octadec-9-enoate
Common Synonyms	Elaidic acid methyl ester, Methyl trans-9-octadecenoate
CAS Number	1937-62-8, 2462-84-2[1]
Molecular Formula	C ₁₉ H ₃₆ O ₂ [2]
Molecular Weight	296.49 g/mol [2]
InChI Key	QYDYPVFESGNLHU-ZHACJKMWSA-N[1]
PubChem CID	5280590[1]
EINECS Number	217-712-4[1]

Physicochemical Properties

The physical and chemical properties of **methyl elaidate** are summarized in Table 2. These properties are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of **Methyl Elaidate**

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[3]
Melting Point	9-10 °C	[1]
Boiling Point	164-165 °C at 0.5 Torr	[4]
Density	0.871 g/mL at 20 °C	[1]
Refractive Index	1.452 at 20 °C	[4]
Solubility	Insoluble in water; soluble in chloroform and methanol	[4][5]
Flash Point	113 °C	[6]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **methyl elaidate**. Key spectral features are summarized in Table 3.

Table 3: Summary of Spectroscopic Data for **Methyl Elaidate**

Technique	Key Features
^1H NMR (CDCl_3)	δ 5.37 (m, 2H, $-\text{CH}=\text{CH}-$), 3.67 (s, 3H, $-\text{OCH}_3$), 2.30 (t, 2H, $-\text{CH}_2\text{COO}-$), 1.99 (m, 4H, $-\text{CH}_2-\text{CH}=\text{CH}-$), 1.63 (m, 2H, $-\text{CH}_2-\text{CH}_2\text{COO}-$), 1.28 (m, 20H, $-(\text{CH}_2)_{10}-$), 0.88 (t, 3H, $-\text{CH}_3$)
^{13}C NMR (CDCl_3)	δ 174.4, 130.5, 130.3, 51.4, 32.6, 31.9, 29.7, 29.5, 29.3, 29.2, 29.1, 29.0, 25.0, 22.7, 14.1
IR (Neat)	ν (cm^{-1}) 2925, 2854 (C-H stretch), 1743 (C=O stretch), 1463, 1436 (C-H bend), 1170 (C-O stretch), 966 (trans C-H bend)
Mass Spectrometry (EI)	m/z 296 (M^+), 265, 222, 180, 138, 97, 83, 69, 55

Experimental Protocols

Synthesis of Methyl Elaidate

Methyl elaidate can be synthesized from elaidic acid via Fischer esterification.

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve elaidic acid in an excess of anhydrous methanol (e.g., 20-fold molar excess).
- **Catalysis:** Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (typically 1-2% of the elaidic acid weight).
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.
- Extraction: Extract the **methyl elaidate** into a non-polar organic solvent like hexane or diethyl ether.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the analysis of fatty acid methyl esters, including **methyl elaidate**.

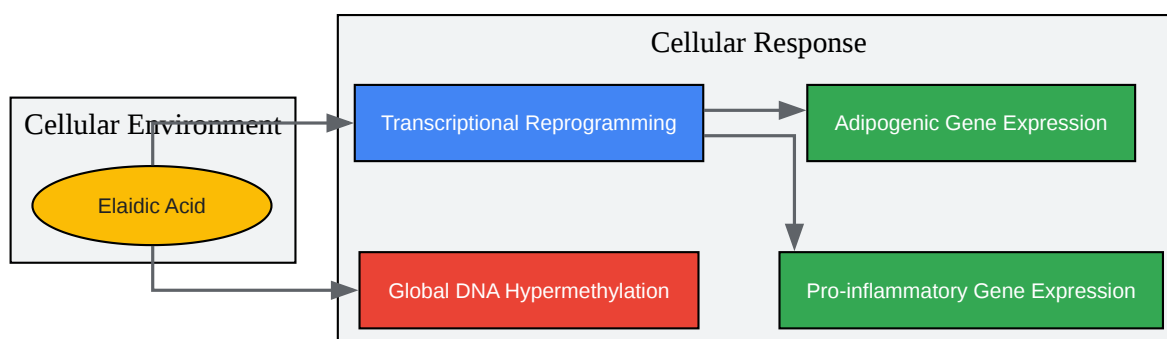
Protocol:

- Sample Preparation: Dissolve a small amount of **methyl elaidate** in a suitable volatile solvent, such as hexane or dichloromethane, to a final concentration of approximately 1 mg/mL.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m) is typically used.
 - Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.
 - Oven Program: A temperature gradient is employed for optimal separation. For example, start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
- MS Conditions:

- Ionization: Electron ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Temperatures: Set the ion source and transfer line temperatures to 230 °C and 280 °C, respectively.
- Data Analysis: Identify **methyl elaidate** based on its retention time and the fragmentation pattern in the mass spectrum.

Biological Role and Signaling Pathways

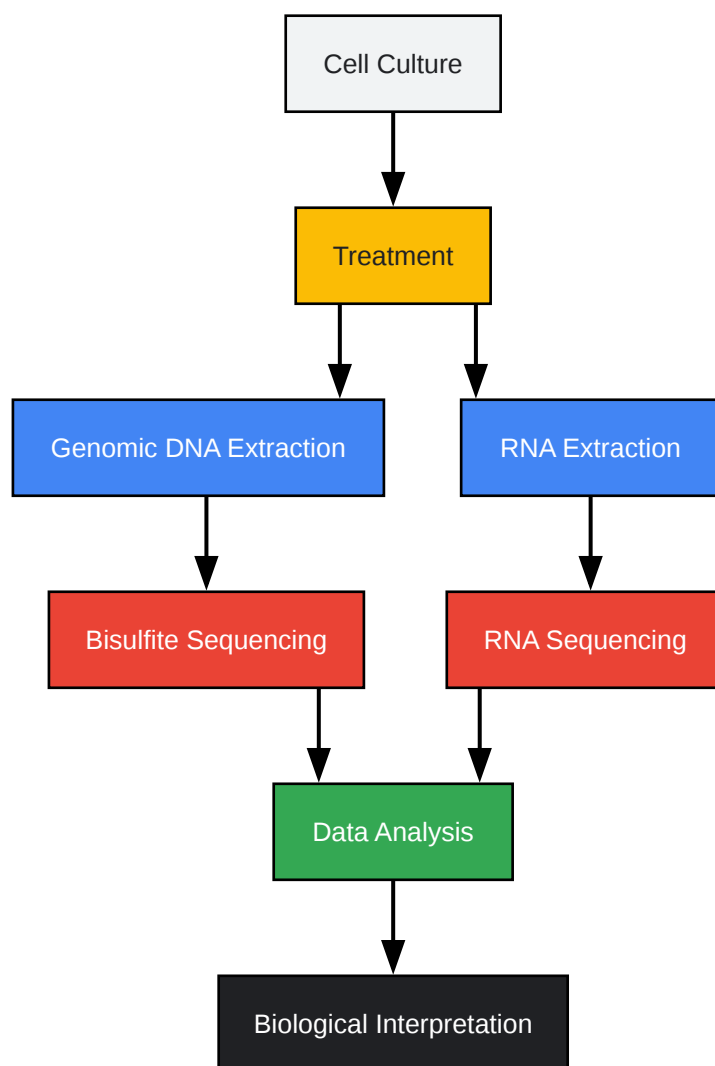
Recent studies have highlighted the distinct biological effects of elaidic acid, and by extension its methyl ester, compared to its cis-isomer, oleic acid. Elaidic acid has been shown to influence the global DNA methylation profile and induce a pro-inflammatory and adipogenic transcriptional response in cellular models.



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Figure 1: Simplified diagram illustrating the influence of elaidic acid on cellular processes.

The workflow for investigating these effects typically involves treating a cell line with elaidic acid followed by genome-wide analysis.



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Figure 2: A typical experimental workflow for studying the genomic effects of fatty acids.

Conclusion

Methyl elaidate serves as an important standard and research tool in the study of trans fatty acids. Its well-defined chemical and physical properties, coupled with established analytical protocols, enable its use in a wide range of applications. The emerging understanding of its distinct biological effects underscores the importance of further research into the molecular mechanisms underlying the physiological consequences of trans fatty acid consumption. This guide provides a foundational resource for professionals engaged in such endeavors.

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